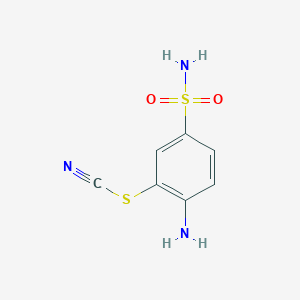

2-Amino-5-sulfamoylphenyl thiocyanate

Description

2-Amino-5-sulfamoylphenyl thiocyanate is a thiocyanate-functionalized aromatic compound featuring an amino group (-NH₂) and a sulfamoyl group (-SO₂NH₂) on the phenyl ring. Thiocyanate groups (-SCN) are known for their versatility in chemical reactions, including nucleophilic substitutions and coordination chemistry, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

5332-65-0 |

|---|---|

Molecular Formula |

C7H7N3O2S2 |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

(2-amino-5-sulfamoylphenyl) thiocyanate |

InChI |

InChI=1S/C7H7N3O2S2/c8-4-13-7-3-5(14(10,11)12)1-2-6(7)9/h1-3H,9H2,(H2,10,11,12) |

InChI Key |

FLKAYQGGVIEYHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)SC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-sulfamoylphenyl thiocyanate typically involves the reaction of 2-Amino-5-sulfamoylphenol with thiocyanate reagents under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst to facilitate the thiocyanation reaction. The reaction is usually carried out in an aqueous medium at a moderate temperature to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reactants, ensures consistent quality and high efficiency. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-sulfamoylphenyl thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl thiocyanates.

Scientific Research Applications

2-Amino-5-sulfamoylphenyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-sulfamoylphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s sulfamoyl group can interact with active sites of enzymes, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Compounds

Key Observations:

Structural Influence on Properties: The sulfamoyl group in this compound likely increases polarity and hydrogen-bonding capacity compared to non-sulfonamide analogs (e.g., 7h, 7f), which may enhance solubility in polar solvents or binding to biological targets . Electron-withdrawing groups (e.g., nitro in 7d) lower electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. The sulfamoyl group (-SO₂NH₂) may similarly modulate electronic properties .

Thermal Stability :

- Melting points of thiocyanate derivatives vary widely (122–326°C), influenced by substituents. For example, nitro- and furyl-substituted compounds (e.g., 7d) exhibit higher melting points due to rigid aromatic systems . The sulfamoyl group may confer intermediate thermal stability.

Synthetic Utility: Thiocyanate groups in compounds like 7h and 7f participate in cyclization and coordination reactions, forming thiadiazoles or metal complexes . The sulfamoyl group in this compound could similarly enable functionalization for drug conjugates or polymers.

Biological Relevance: Bis-pyridone thiocyanates () are used in fluorescent probes for cellular diagnostics, suggesting that this compound might serve as a biosensor precursor if coupled with fluorophores .

Research Findings and Limitations

- Spectral Data : Thiocyanate-containing compounds (e.g., 7h, 7f) show characteristic IR peaks for C=O (1661–1674 cm⁻¹) and C≡N (∼2100 cm⁻¹), which could guide characterization of the target compound .

- Analytical Consistency: Elemental analysis data for analogs (e.g., 7d: C 60.10% found vs. 60.00% calculated) demonstrate high purity, a benchmark for synthesizing this compound .

- Gaps in Data : Direct studies on the target compound are absent in the provided evidence. Further research is needed to confirm its optical properties, toxicity, and reactivity.

Biological Activity

2-Amino-5-sulfamoylphenyl thiocyanate is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound features an amino group, a sulfamoyl group, and a thiocyanate group attached to a phenyl ring, which contributes to its unique pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows it to interact with various biological targets, particularly enzymes involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains by inhibiting essential bacterial enzymes. The compound's mechanism may involve competitive inhibition of folic acid synthesis, crucial for bacterial growth.

Anticancer Properties

The compound has shown promise as an anticancer agent, particularly due to its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Studies have suggested that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy.

Table 1: Inhibitory Effects on Carbonic Anhydrase IX

The biological activity of this compound may be attributed to its ability to bind to the active site of CA IX, inhibiting its function and thus affecting tumor cell metabolism. Molecular docking studies have shown favorable binding interactions between the compound and the enzyme's active site residues, which could lead to reduced tumor growth.

Study on Anticancer Efficacy

A study evaluating the anticancer efficacy of various sulfonamide derivatives, including this compound, reported significant cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent inhibitory effects, suggesting a strong potential for these compounds in cancer treatment.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | This compound | TBD | |

| HepG2 | This compound | TBD |

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity and interaction modes of this compound with CA IX. These studies provide insights into the structural features that contribute to its inhibitory activity and help in designing more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.